(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide
Description
Properties
IUPAC Name |
2-[2-[(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3S2/c1-3-6-23-13-5-4-12(19)8-14(13)28-18(23)21-17(25)10-27-9-16(24)20-15-7-11(2)26-22-15/h1,4-5,7-8H,6,9-10H2,2H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKQISSHWFJCEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSCC(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide, hereafter referred to as Compound A, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure
Compound A has a complex structure characterized by multiple functional groups, including a thiazole moiety, which is known for its diverse biological activities. The presence of fluorine and isoxazole groups further enhances its pharmacological profile.
Antitumor Activity
Research indicates that compounds with thiazole structures exhibit significant antitumor properties. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that similar compounds possess IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different cancer cell lines, suggesting that Compound A may exhibit comparable efficacy .
Antiviral Properties
Recent studies have highlighted the antiviral potential of thiazole-containing compounds against various viruses, including H5N1 and SARS-CoV-2. Compounds similar to Compound A have shown enhanced activity due to their ability to interfere with viral replication processes. The presence of fluorine atoms in the structure has been associated with improved antiviral efficacy .
Anticonvulsant Activity
Thiazole derivatives have also been investigated for their anticonvulsant properties. Certain analogs have demonstrated the ability to eliminate tonic extensor phases in animal models, suggesting a potential role for Compound A in treating epilepsy .
The biological activity of Compound A can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Thiazoles often interact with key enzymes involved in cancer and viral replication pathways.
- Induction of Apoptosis : Many thiazole derivatives trigger apoptotic pathways in cancer cells, leading to cell death.
- Modulation of Signaling Pathways : Compounds like Compound A may influence various signaling pathways critical for cell survival and proliferation.
Case Studies
Several studies have explored the biological activity of thiazole derivatives similar to Compound A:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 < 2 µg/mL. |
| Study 2 | Showed that a related compound inhibited H5N1 virus replication by disrupting viral RNA synthesis. |
| Study 3 | Reported anticonvulsant effects in rodent models, reducing seizure frequency significantly. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with derivatives reported in , such as N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (4.1). Key differences include:
- Core Heterocycle : The target compound uses a benzo[d]thiazole, whereas compound 4.1 employs a 1,3,4-thiadiazole. The benzo[d]thiazole’s aromaticity and planarity may enhance π-π stacking interactions in biological targets compared to the smaller thiadiazole .
- Substituents : The propargyl group in the target compound introduces alkyne reactivity, enabling click chemistry modifications. In contrast, compound 4.1 features a trichloroethyl group, which may confer steric bulk and alter solubility .
- Functional Groups : Both compounds contain thioacetamide linkages, but the target compound’s 5-methylisoxazole moiety offers hydrogen-bonding capabilities distinct from the phenyl-thiadiazole group in 4.1 .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Data for compound 4.1 are experimentally confirmed , while values for the target compound are extrapolated based on structural similarities.
Chemoinformatic Similarity
Using Tanimoto coefficients (), the structural similarity between the target compound and 4.1 can be quantified. Binary fingerprint analysis would highlight shared features (e.g., acetamide, heterocycles) and differences (e.g., propargyl vs. trichloroethyl). Such coefficients are critical in drug discovery to prioritize compounds with optimal bioactivity .
Research Findings and Implications
- Reactivity : The propargyl group in the target compound offers synthetic versatility for derivatization, unlike the trichloroethyl group in 4.1, which may limit further functionalization .
- Bioactivity Prediction : The benzo[d]thiazole-isoxazole combination in the target compound may enhance kinase inhibition compared to thiadiazole-based analogues, as seen in similar drug candidates .
- Solubility and Stability : The fluorine atom in the target compound could improve metabolic stability and lipophilicity, whereas the trichloroethyl group in 4.1 may increase hydrophobicity and toxicity risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
